

# JNJ-7706621: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name:

3-Methylthienyl-carbonyl-JNJ7706621

Cat. No.:

B11938308

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## A Dual Inhibitor of Cyclin-Dependent and Aurora Kinases

JNJ-7706621 is a potent, small-molecule inhibitor targeting both cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of cell cycle progression.[1][2][3] Its ability to interfere with multiple points in the cell division process has made it a subject of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to JNJ-7706621 for researchers, scientists, and drug development professionals.

## **Chemical Structure and Physicochemical Properties**

JNJ-7706621 is a substituted triazole derivative with the systematic IUPAC name 4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide.[4] Its chemical structure is characterized by a central 1,2,4-triazole ring system.



Property	Value	Reference
IUPAC Name	4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide	[4]
Molecular Formula	C15H12F2N6O3S	[4]
Molecular Weight	394.36 g/mol	[4]
SMILES	C1=CC(=C(C(=C1)F)C(=O)N2 C(=NC(=N2)NC3=CC=C(C=C 3)S(=O)(=O)N)N)F	[4]
InChI Key	KDKUVYLMPJIGKA- UHFFFAOYSA-N	[4]
CAS Number	443797-96-4	[5]
Solubility	Insoluble in water and ethanol.  Soluble in DMSO (≥19.7  mg/mL) and DMF (30 mg/mL).  [3][5][6]	
Appearance	Solid	[3]

### **Biological Activity and Mechanism of Action**

JNJ-7706621 exhibits potent inhibitory activity against a range of kinases crucial for cell cycle regulation. It is a dual inhibitor of both CDKs and Aurora kinases.[1] The competitive mechanism of inhibition for CDK1 has been confirmed, with the IC50 value increasing with higher ATP concentrations.[7]

## **Kinase Inhibitory Profile**

The compound demonstrates broad-spectrum activity against several key cell cycle kinases.



Target Kinase	IC50 (nM)	Reference
CDK1/cyclin B	9	[2][6]
CDK2/cyclin A	4	[5]
CDK2/cyclin E	3	[5]
CDK3/cyclin E	58	[5]
CDK4/cyclin D1	253	[5]
CDK6/cyclin D1	175	[5]
Aurora A	11	[2][5]
Aurora B	15	[2][5]

JNJ-7706621 also shows some inhibitory activity against VEGF-R2, FGF-R2, and GSK3β in the submicromolar range.[6] However, it has no significant activity against Plk1 or Wee1.[2]

#### **Cellular Effects**

In cellular assays, JNJ-7706621 demonstrates potent antiproliferative activity across a variety of human cancer cell lines, with  $IC_{50}$  values typically in the range of 112 to 514 nM.[2][8] Notably, the compound is approximately 10-fold less effective at inhibiting the growth of normal human cells.[1] The antiproliferative effects are independent of the p53, retinoblastoma, or P-glycoprotein status of the cancer cells.[1][3]

The primary cellular effects of JNJ-7706621 are:

- Cell Cycle Arrest: At lower concentrations, JNJ-7706621 causes a delay in progression through the G1 phase and arrests cells at the G2/M transition.[1]
- Induction of Apoptosis: At higher concentrations, the compound induces programmed cell death.[1]
- Endoreduplication: Inhibition of Aurora kinases can lead to endoreduplication, a process of DNA replication without subsequent cell division, resulting in polyploid cells.[1]

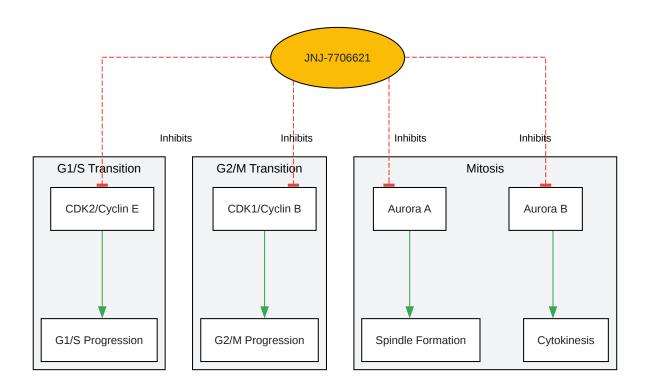


Inhibition of Histone H3 Phosphorylation: This is a direct consequence of Aurora B inhibition.
 [1]

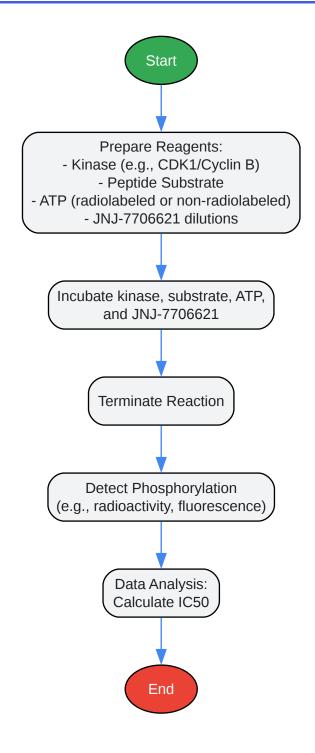
### **Signaling Pathway**

The dual inhibitory action of JNJ-7706621 targets the cell cycle at multiple checkpoints. By inhibiting CDK1 and CDK2, it prevents the G1/S and G2/M transitions. The inhibition of Aurora kinases A and B disrupts mitotic spindle formation and cytokinesis.









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